molecular formula C36H43N5O8S B14630207 Ergocristine methanesulfonate CAS No. 57206-85-6

Ergocristine methanesulfonate

Cat. No.: B14630207
CAS No.: 57206-85-6
M. Wt: 705.8 g/mol
InChI Key: WECZKEGDCUZFPL-BCOWQPNKSA-N
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Description

Ergocristine methanesulfonate is a derivative of ergocristine, an ergopeptine and one of the ergot alkaloids. Ergot alkaloids are naturally occurring compounds produced by fungi of the genus Claviceps, which infect cereal grains and grasses. These alkaloids have significant pharmacological effects due to their structural similarity to neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergocristine methanesulfonate typically involves the reaction of ergocristine with methanesulfonic acid. The process begins with the extraction of ergocristine from ergot sclerotia, followed by purification. The purified ergocristine is then reacted with methanesulfonic acid under controlled conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of ergocristine and the subsequent reaction with methanesulfonic acid in large reactors. The product is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Ergocristine methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Ergocristine methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

57206-85-6

Molecular Formula

C36H43N5O8S

Molecular Weight

705.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C35H39N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,27-,28-,29+,34-,35+;/m1./s1

InChI Key

WECZKEGDCUZFPL-BCOWQPNKSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O

Origin of Product

United States

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